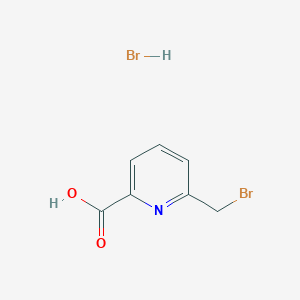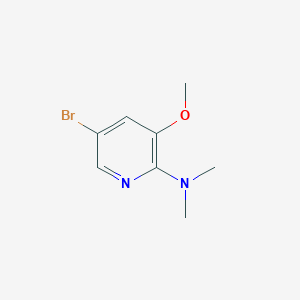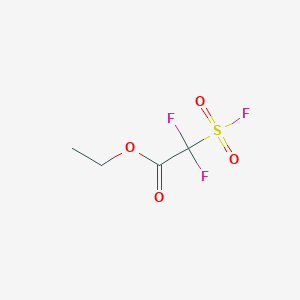
(2R)-1,1,1-Trifluoropentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1,1-Trifluoropentan-2-ol, also known as 2-trifluoropentanol (TFPA), is a fluorinated alcohol with a wide range of applications in both industrial and scientific research. TFPA has become an increasingly popular reagent due to its low toxicity, high reactivity, and low cost. It is used as a solvent, a reactant, and a catalyst in various reactions, and its unique properties have enabled researchers to explore a variety of new applications. In
Applications De Recherche Scientifique
TFPA has been used in a variety of scientific research applications. It has been used as a solvent for a range of reactions, including nucleophilic aromatic substitution and Grignard reactions. It has also been used as a catalyst in the synthesis of complex molecules, such as natural products and pharmaceuticals. In addition, TFPA has been used in the synthesis of fluorinated polymers and in the synthesis of fluorinated surfactants.
Mécanisme D'action
TFPA is a polar compound, and its unique properties enable it to act as a solvent, a reactant, and a catalyst in various reactions. Its polar nature allows it to act as a solvent for a range of organic and inorganic compounds, and its low toxicity and low cost make it an ideal choice for many applications. As a reactant, TFPA can act as an electrophile or a nucleophile, depending on the reaction conditions. As a catalyst, TFPA can facilitate the formation of new bonds between molecules, and it can also accelerate the rate of a reaction.
Biochemical and Physiological Effects
TFPA has been studied for its potential biochemical and physiological effects. In vitro studies have shown that TFPA can inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, TFPA has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that TFPA may have potential therapeutic applications in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TFPA has a number of advantages for lab experiments. It is a low-toxicity, low-cost reagent, and it is readily available. It is also a highly reactive reagent, and it can be used in a variety of reactions. However, TFPA also has some limitations. It is a volatile compound, and it can be difficult to handle. In addition, it can react with some other compounds, and it can be difficult to remove from the reaction mixture.
Orientations Futures
TFPA has a wide range of potential applications in both industrial and scientific research. In the future, TFPA could be used as a solvent for the synthesis of complex molecules, such as natural products and pharmaceuticals. It could also be used as a catalyst in the synthesis of fluorinated polymers and surfactants. In addition, TFPA could be used in the development of new therapeutic agents for the treatment of neurological disorders. Finally, TFPA could be used as an inhibitor of acetylcholinesterase, which could have potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders.
Méthodes De Synthèse
TFPA is synthesized from 1,1,1-trifluoro-2-bromopentane and sodium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by evaporation of the solvent. The reaction can be carried out at room temperature, and the reaction time is typically between 20-30 minutes. The yield of the reaction is usually high, and the product is usually of high purity.
Propriétés
IUPAC Name |
(2R)-1,1,1-trifluoropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJROCLUIYGSE-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)


